molecular formula C15H18O2 B15322466 4-(2-Methoxynaphthalen-1-yl)butan-2-ol

4-(2-Methoxynaphthalen-1-yl)butan-2-ol

Cat. No.: B15322466
M. Wt: 230.30 g/mol
InChI Key: FMBHQPIYJJJWRP-UHFFFAOYSA-N
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Description

4-(2-Methoxynaphthalen-1-yl)butan-2-ol is an organic compound with the molecular formula C15H18O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxynaphthalen-1-yl)butan-2-ol typically involves the reaction of 2-methoxynaphthalene with butan-2-ol under specific conditions. One common method is the Friedel-Crafts alkylation, where 2-methoxynaphthalene reacts with butan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxynaphthalen-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxynaphthalen-1-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methoxynaphthalen-2-yl)butan-2-ol: A structural isomer with similar properties but different spatial arrangement.

    4-(2-Methoxynaphthalen-1-yl)butan-2-one: An oxidized form with a ketone group instead of a hydroxyl group.

    4-(2-Methoxynaphthalen-1-yl)butanoic acid: An oxidized form with a carboxylic acid group.

Uniqueness

4-(2-Methoxynaphthalen-1-yl)butan-2-ol is unique due to its specific substitution pattern on the naphthalene ring and the presence of both a methoxy group and a butanol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

4-(2-methoxynaphthalen-1-yl)butan-2-ol

InChI

InChI=1S/C15H18O2/c1-11(16)7-9-14-13-6-4-3-5-12(13)8-10-15(14)17-2/h3-6,8,10-11,16H,7,9H2,1-2H3

InChI Key

FMBHQPIYJJJWRP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC2=CC=CC=C21)OC)O

Origin of Product

United States

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